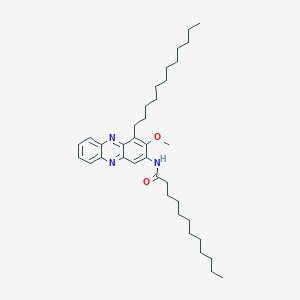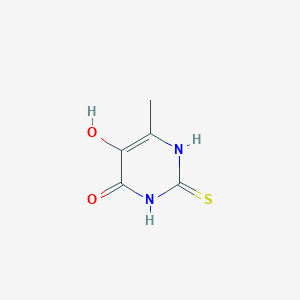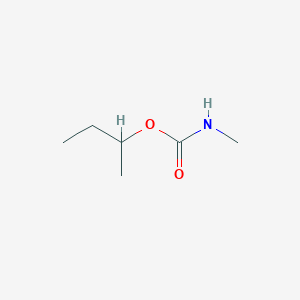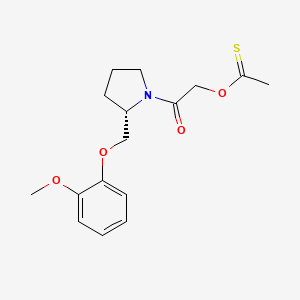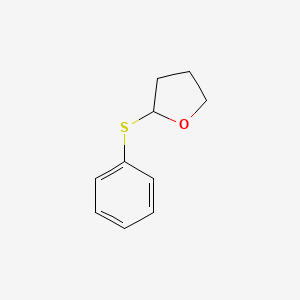
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate is a complex organic compound often used in synthetic chemistry. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with a tert-butyldiphenylsilyl group and two acetate groups. The stereochemistry of the molecule is specified by the (2S,4R,5S) configuration, indicating the spatial arrangement of the substituents around the tetrahydrofuran ring.
Preparation Methods
The synthesis of (2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate typically involves multiple steps. One common synthetic route starts with the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. This is followed by the formation of the tetrahydrofuran ring through cyclization reactions. The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine .
Chemical Reactions Analysis
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate groups can be replaced by other nucleophiles under suitable conditions.
Deprotection: The tert-butyldiphenylsilyl group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Scientific Research Applications
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate involves its interaction with specific molecular targets. The compound can act as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step synthesis. The tert-butyldiphenylsilyl group provides steric hindrance, enhancing the selectivity of reactions. The acetate groups can participate in esterification and transesterification reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar compounds to (2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate include:
(2S,4R,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate: This compound has a tert-butyldimethylsilyl group instead of a tert-butyldiphenylsilyl group, offering different steric and electronic properties.
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate: This compound has benzoate groups instead of acetate groups, affecting its reactivity and solubility.
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diisobutyrate: This compound has isobutyrate groups, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific protecting group and ester functionalities, which contribute to its distinct reactivity and utility in various applications.
Properties
Molecular Formula |
C25H32O6Si |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(2S,3R,5S)-5-acetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C25H32O6Si/c1-18(26)29-22-16-24(30-19(2)27)31-23(22)17-28-32(25(3,4)5,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,22-24H,16-17H2,1-5H3/t22-,23+,24-/m1/s1 |
InChI Key |
MVNZSANPDYTAHF-TZRRMPRUSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H](O[C@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(OC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)
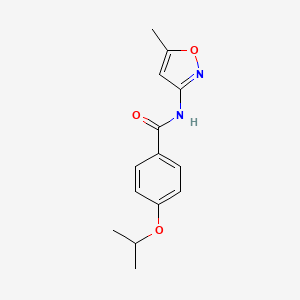
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)

